molecular formula C13H24N2O2 B13350593 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Cat. No.: B13350593
M. Wt: 240.34 g/mol
InChI Key: BQKCEHDIUBBVBS-UHFFFAOYSA-N
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Description

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one (CAS: 2097975-81-8) is a heterocyclic compound featuring a fused pyrido-oxazepinone scaffold. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The structure includes an isopentyl (3-methylbutyl) substituent attached to the nitrogen atom of the oxazepinone ring, as depicted in its SMILES string: CC(C)CCN1C(=O)COCC2CNCCC21 .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1-(3-methylbutyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

InChI

InChI=1S/C13H24N2O2/c1-10(2)4-6-15-12-3-5-14-7-11(12)8-17-9-13(15)16/h10-12,14H,3-9H2,1-2H3

InChI Key

BQKCEHDIUBBVBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2CCNCC2COCC1=O

Origin of Product

United States

Preparation Methods

Sequential Cyclization via Isocyanide and Ugi–Strecker Reactions

Overview:
An alternative route involves initial formation of an intermediate via Ugi–Strecker reaction, followed by intramolecular cyclization to form the desired heterocycle.

Methodology:

  • Starting from aminopyridine derivatives and ethyl glyoxylate, the Ugi–Strecker reaction yields intermediates with functional groups poised for cyclization.
  • Subsequent treatment with sodium ethoxide (EtONa) and isocyanates (phenyl, benzyl, or thio derivatives) under microwave irradiation facilitates the formation of the oxazepine ring.

Reaction Conditions:

  • Microwave irradiation at 120°C for 15 minutes accelerates the process.
  • Solvent: Typically ethanol or acetonitrile, depending on substrate solubility.

Yields & Structural Confirmation:

  • Yields are moderate to high, generally in the 70–85% range.
  • The products are characterized by NMR and MS, confirming the formation of the fused heterocyclic system.

Research Findings:
This method offers a versatile platform for introducing various N-substituents, expanding the chemical diversity of the oxazepine derivatives.

Copper-Catalyzed Cyclization and Double Cyclization Strategies

Overview:
Copper catalysis has been employed to achieve regioselective cyclization of aminopyridine derivatives, leading to the formation of complex tricyclic structures, including the target oxazepinone.

Methodology:

  • Starting from aminopyridine derivatives and ethyl glyoxylate, the process involves initial formation of an acyl intermediate.
  • Copper catalysis facilitates intramolecular cyclization, constructing the heterocyclic core.

Reaction Conditions:

  • Catalysts: Copper salts (e.g., CuI, CuBr)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 100–130°C
  • Reaction time: 12–24 hours

Yields & Structural Confirmation:

  • Yields are generally high (70–90%), with structural confirmation via NMR, IR, and X-ray crystallography.

Research Findings:
This approach allows for regioselective synthesis of the oxazepinone core with potential for further functionalization.

Summary of Preparation Data

Method Precursors Conditions Yield Key Features References
Ugi 4-Component 2-(2-Formylphenoxy)acetic acid, 2-aminobenzamide, isocyanide Ethanol, reflux, 24h ~94% One-pot, catalyst-free, high purity Shaabani et al., 2019
Ugi–Strecker & Microwave Aminopyridine derivatives, ethyl glyoxylate, isocyanates Microwave, 120°C, 15 min 70–85% Versatile, N-substitutions Ilyin et al., 2006
Copper-Catalyzed Cyclization Aminopyridine, ethyl glyoxylate, copper catalyst DMF, 100–130°C, 12–24h 70–90% Regioselective, complex scaffolds Zhang et al., 1999

Chemical Reactions Analysis

Types of Reactions

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) through the AMPK/mTOR pathway . This inhibition can lead to reduced cellular senescence and improved cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound belongs to the oxazepinone family, which includes derivatives with varying fused ring systems and substituents. Key structural comparisons are outlined below:

Compound Class Core Structure Key Substituents Biological Activity Reference
Pyrido-oxazepinone Octahydropyrido[4,3-e]oxazepin-2-one Isopentyl (3-methylbutyl) Undisclosed (research compound)
Dihydrobenzo[e]oxazepinones Dihydrobenzo[e]oxazepin-2-one Varied (e.g., aryl, alkyl) Anthelmintic (EC₅₀: 25–50 μM)
Benzo[e]oxazepinones (AML) 1,5-Dihydrobenzo[e]oxazepin-2-one Aryl, isopropyl, sulfonimidoyl AML differentiation agents
Pyrido-diazepinones Pyrido[3,4-b][1,4]diazepin-4-one Methyl, chlorophenyl Undisclosed
Key Observations:
  • Ring System: The pyrido-oxazepinone scaffold incorporates a nitrogen-rich pyridine ring fused to oxazepinone, distinguishing it from benzo-fused analogs. This may influence solubility and target binding .
Anthelmintic Activity:
  • Dihydrobenzo[e]oxazepinones (DHBs): Exhibit potent activity against Trichuris muris (EC₅₀: 25–50 μM), comparable to levamisole. They also reduce embryonated egg viability, suggesting dual-stage targeting .
  • Selectivity : DHBs show low cytotoxicity against murine gut epithelial cells, indicating parasite-specific action .
Anticancer Activity:
  • 1,5-Dihydrobenzo[e]oxazepin-2-ones : Induce differentiation in acute myeloid leukemia (AML) cells. For example, compound 27 (1-isopropyl-8-(3-(S-methylsulfonimidoyl)phenyl)-derivative) demonstrates myeloid marker CD11b upregulation .
Physicochemical Properties:
Property Target Compound DHBs (e.g., OX02983) AML-Active Analogs
Molecular Weight 240.34 ~300–400 (estimated) ~400–450 (e.g., compound 27)
Lipophilicity High (isopentyl group) Moderate (varies with substituents) Moderate to high
Synthetic Accessibility Modular routes possible Flexible synthesis demonstrated Multi-step protocols required

Structure-Activity Relationship (SAR) Insights

  • Anthelmintic DHBs : Activity depends on the dihydrobenzo core and substituent polarity. Hydrophobic groups improve membrane permeability, while electron-withdrawing substituents enhance potency .
  • AML-Active Compounds : Aryl and sulfonimidoyl groups at specific positions optimize differentiation induction. The isopropyl group in compound 27 balances solubility and target engagement .
  • Target Compound : The isopentyl substituent may position the compound for improved CNS penetration or interaction with lipophilic targets, though further optimization is needed .

Biological Activity

1-Isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the oxazepine family, characterized by a bicyclic structure that includes nitrogen and oxygen heteroatoms. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of approximately 249.26 g/mol. The structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting the proliferation of cancer cell lines.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines, including HeLa and A549 cells.

Cell LineIC₅₀ (µg/mL)
HeLa150
A549175

The results indicate significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have reported on the biological activities of similar compounds within the oxazepine class. For instance:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted derivatives of oxazepines exhibiting potent antitumor activity by inducing apoptosis in cancer cells.
  • Another research article demonstrated that modifications to the oxazepine structure could enhance antimicrobial efficacy against resistant strains of bacteria.

These findings emphasize the importance of structural optimization in enhancing the biological activity of oxazepine derivatives.

Q & A

Q. Citations

  • Synthesis & Characterization:
  • Screening & SAR:
  • Pharmacokinetics/Environmental Impact:
  • Computational Modeling:

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